Cas no 1805565-18-7 (2,5-Bis(trifluoromethyl)-3-fluorobenzylamine)
2,5-Bis(trifluoromethyl)-3-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine
-
- Inchi: 1S/C9H6F7N/c10-6-2-5(8(11,12)13)1-4(3-17)7(6)9(14,15)16/h1-2H,3,17H2
- InChI Key: AQRBIWTVUBOIHZ-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=CC(CN)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: 2.6
- Topological Polar Surface Area: 26
2,5-Bis(trifluoromethyl)-3-fluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000661-1g |
2,5-Bis(trifluoromethyl)-3-fluorobenzylamine |
1805565-18-7 | 97% | 1g |
1,445.30 USD | 2021-07-04 |
2,5-Bis(trifluoromethyl)-3-fluorobenzylamine Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine
Research Briefing on 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine (CAS: 1805565-18-7) in Chemical Biology and Pharmaceutical Applications
2,5-Bis(trifluoromethyl)-3-fluorobenzylamine (CAS: 1805565-18-7) is a fluorinated benzylamine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound features multiple trifluoromethyl and fluorine substituents, which enhance its lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry applications. Recent studies have explored its utility as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine into novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a key intermediate to introduce fluorine-rich pharmacophores, which improved target binding affinity and pharmacokinetic properties. The resulting inhibitors showed enhanced selectivity and potency in preclinical models of autoimmune diseases, highlighting the strategic value of this fluorinated benzylamine in drug design.
In parallel research, 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine has been investigated for its potential in positron emission tomography (PET) tracer development. A team at MIT reported in ACS Chemical Neuroscience (2024) on its use as a precursor for fluorine-18 labeled compounds targeting neurological receptors. The compound's multiple fluorination sites allow for versatile radiolabeling strategies, addressing previous challenges in tracer stability and blood-brain barrier penetration.
The synthetic accessibility of 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication detailed a scalable, continuous-flow synthesis route that achieves >85% yield while reducing hazardous waste generation. This process innovation addresses previous limitations in large-scale production, potentially enabling broader exploration of this compound in pharmaceutical applications.
Emerging safety and toxicology data (2024, Chemical Research in Toxicology) suggest that while 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine shows favorable metabolic stability, its high lipophilicity requires careful consideration in lead optimization to avoid potential bioaccumulation. Structure-activity relationship studies indicate that minor modifications to the benzylamine moiety can significantly alter both pharmacological activity and safety profiles, providing valuable insights for medicinal chemists.
Looking forward, 2,5-Bis(trifluoromethyl)-3-fluorobenzylamine represents a versatile scaffold with growing importance in fluorinated drug development. Its applications span from kinase inhibitors to CNS-targeted therapeutics, with ongoing research exploring its potential in antiviral and anticancer compounds. The compound's unique combination of fluorine atoms and benzylamine functionality continues to inspire innovative drug design strategies in both academic and industrial settings.
1805565-18-7 (2,5-Bis(trifluoromethyl)-3-fluorobenzylamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)